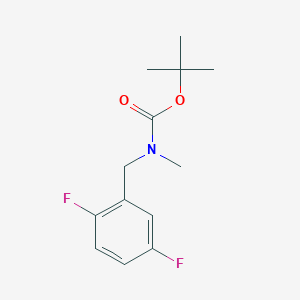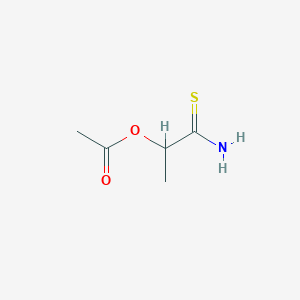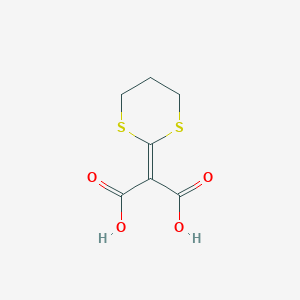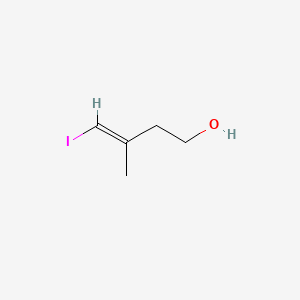
(E)-4-iodo-3-methylbut-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-Iodo-3-methylbut-3-en-1-ol is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and a double bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-iodo-3-methylbut-3-en-1-ol typically involves the iodination of 3-methylbut-3-en-1-ol. One common method is the reaction of 3-methylbut-3-en-1-ol with iodine and a base such as potassium carbonate in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by distillation or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of raw materials are crucial factors in industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form (E)-4-iodo-3-methylbutan-1-ol using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as cyanide or thiol groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide, thiol compounds in the presence of a base.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: (E)-4-Iodo-3-methylbutan-1-ol.
Substitution: Compounds with cyanide or thiol groups replacing the iodine atom.
Applications De Recherche Scientifique
(E)-4-Iodo-3-methylbut-3-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-4-iodo-3-methylbut-3-en-1-ol involves its reactivity with various reagents. The iodine atom and the double bond in its structure make it susceptible to nucleophilic substitution and addition reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
4-Iodo-3-methylbut-3-en-1-ol: Lacks the (E)-configuration, leading to different reactivity and properties.
3-Iodo-2-methylprop-2-en-1-ol: Similar structure but with different positioning of the iodine atom and double bond.
4-Bromo-3-methylbut-3-en-1-ol: Bromine instead of iodine, resulting in different reactivity and applications.
Uniqueness: (E)-4-Iodo-3-methylbut-3-en-1-ol is unique due to its specific (E)-configuration, which influences its reactivity and interactions with other molecules. The presence of the iodine atom also imparts distinct chemical properties compared to similar compounds with different halogens.
Propriétés
Numéro CAS |
78592-73-1 |
|---|---|
Formule moléculaire |
C5H9IO |
Poids moléculaire |
212.03 g/mol |
Nom IUPAC |
(E)-4-iodo-3-methylbut-3-en-1-ol |
InChI |
InChI=1S/C5H9IO/c1-5(4-6)2-3-7/h4,7H,2-3H2,1H3/b5-4+ |
Clé InChI |
SDIDNVVHRWFXCW-SNAWJCMRSA-N |
SMILES isomérique |
C/C(=C\I)/CCO |
SMILES canonique |
CC(=CI)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


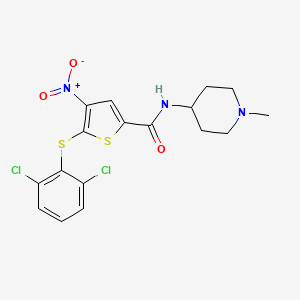
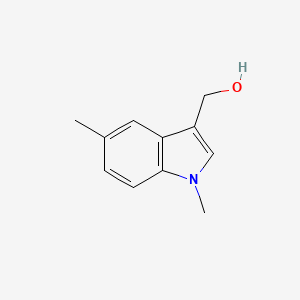
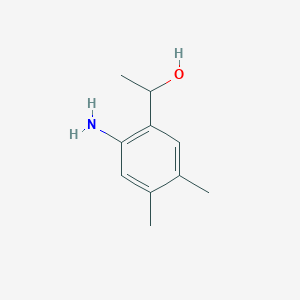
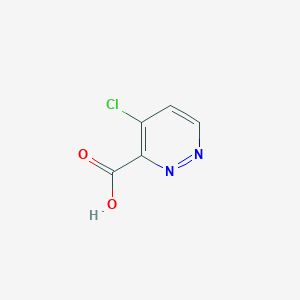
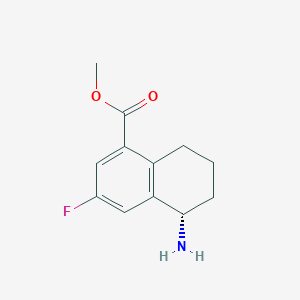
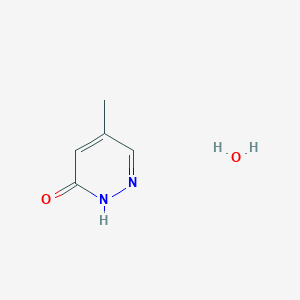
![4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12970609.png)
![Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B12970612.png)
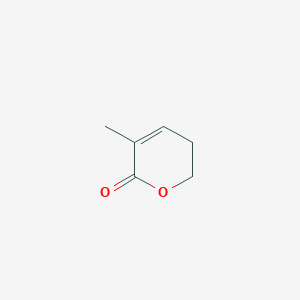
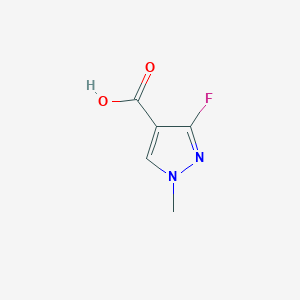
![2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one](/img/structure/B12970637.png)
